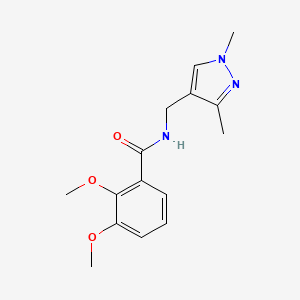

![molecular formula C15H19N3O3S B2817062 3,5-二甲氧基-N-[5-(2-甲基丙基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 510735-80-5](/img/structure/B2817062.png)

3,5-二甲氧基-N-[5-(2-甲基丙基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

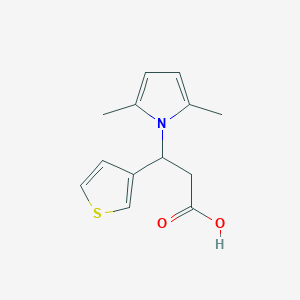

The compound “3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .

Molecular Structure Analysis

The compound contains a benzamide group (a benzene ring attached to a carboxamide group), two methoxy groups attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the carboxamide group. The exact structure would need to be confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 3,5-Dimethoxybenzamide, has a molecular weight of 181.19 and a melting point of 145-148 °C .科学研究应用

抗癌应用

- 一项关于含有噻二唑骨架和苯甲酰胺基团的席夫碱的研究显示,对各种人类癌细胞系具有有前景的抗癌活性。这些化合物,包括所述化学物质的变体,表现出的 GI50 值与标准药物阿霉素相当,表明在癌症治疗中具有显着的潜力 (Tiwari et al., 2017)。

抗菌特性

- 发现源自 5-取代-1,3,4-噻二唑-2-胺的席夫碱,其与所述化合物具有结构相似性,具有很强的抗菌活性,特别是对表皮葡萄球菌。一些化合物还显示出 DNA 保护能力,表明它们在开发抗菌疗法中的潜力 (Gür et al., 2020)。

线虫杀灭活性

- 含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物表现出显着的线虫杀灭活性。这表明此类化合物在农业环境中控制线虫侵染的潜在用途 (Liu et al., 2022)。

结构分析

- 对类似于 3,5-二甲氧基-N-[5-(2-甲基丙基)-1,3,4-噻二唑-2-基]苯甲酰胺的化合物的结构方面进行的研究,特别是关注它们的晶体结构和键合,提供了对其分子构型和潜在应用的见解 (Mo et al., 2011)。

光谱和生物学研究

- 一项对 N-(苯并[d]噻唑-2-基)-2-(3-(呋喃-2-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物的研究,它们在结构上相关,揭示了它们的抗菌和抗真菌活性。此类研究对于了解这些化合物的生物相互作用和应用至关重要 (Patel et al., 2015)。

光动力疗法应用

- 具有噻二唑基团的新型锌酞菁衍生物的合成和表征显示出很高的单线态氧量子产率。这表明它们在癌症治疗的光动力疗法中具有潜在用途 (Pişkin et al., 2020)。

荧光研究

- 研究了类似结构的化合物(如 4-(5-(甲基氨基-1,3,4-噻二唑-2-基))苯-1,3-二醇)中的荧光效应,突出了这些化合物在基于荧光的应用中的潜力 (Matwijczuk et al., 2018)。

作用机制

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.

Biochemical Pathways

Given the antioxidant and metal chelating activities of some benzamides , it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.

Result of Action

Based on the reported activities of some benzamides , it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.

未来方向

属性

IUPAC Name |

3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHPZXGAKBLCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

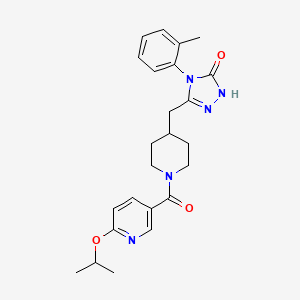

![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)

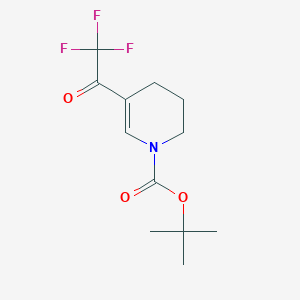

![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)

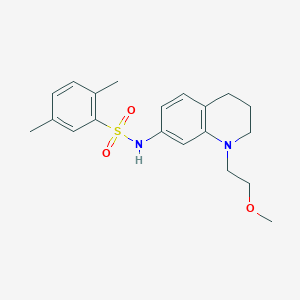

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)

![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)